molecular formula C3H3O5- B1237626 Hydroxymalonate(1-)

Hydroxymalonate(1-)

Cat. No.: B1237626
M. Wt: 119.05 g/mol
InChI Key: ROBFUDYVXSDBQM-UHFFFAOYSA-M
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Description

Hydroxymalonate(1−), also known as tartronate (C₃H₃O₅⁻), is a monocarboxylic acid derivative of malonic acid (propanedioic acid) with a hydroxyl group substituted at the central carbon. It plays roles in metabolic pathways, enzymatic inhibition, and natural product biosynthesis. Its structure features two carboxylic acid groups and one hydroxyl group, conferring unique reactivity and biological activity . Thermodynamically, hydroxymalonate is less favorable than malonate in anaerobic glucose metabolism, as its formation is associated with a less negative Gibbs free energy change (ΔGᵣ′) .

Properties

Molecular Formula

C3H3O5-

Molecular Weight

119.05 g/mol

IUPAC Name

2,3-dihydroxy-3-oxopropanoate

InChI

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-1

InChI Key

ROBFUDYVXSDBQM-UHFFFAOYSA-M

SMILES

C(C(=O)O)(C(=O)[O-])O

Canonical SMILES

C(C(=O)O)(C(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Stability

Compound Molecular Formula Functional Groups Key Stability Features
Hydroxymalonate(1−) C₃H₃O₅⁻ 2 × COOH, 1 × C-OH Prone to dehydration under acidic/basic conditions, forming methylenemalonate or oxomalonate derivatives .
Malonate C₃H₂O₄²⁻ 2 × COOH Stable; resistant to dehydration. A classic competitive inhibitor of succinate dehydrogenase .
Oxomalonate C₃H₂O₅ 2 × COOH, 1 × ketone (C=O) Formed via dehydration of hydroxymalonate; less metabolically favorable .
Hydroxymalonate semialdehyde C₃H₄O₄ 1 × COOH, 1 × aldehyde (CHO), 1 × C-OH Intermediate in polyketide biosynthesis; less stable than malonate .

Key Structural Differences :

  • Hydroxymalonate(1−) has a hydroxyl group absent in malonate, enhancing its polarity and hydrogen-bonding capacity.
  • Oxomalonate replaces the hydroxyl with a ketone, increasing electrophilicity and reactivity in condensation reactions.

Thermodynamic and Metabolic Stability

  • Hydroxymalonate(1−) : ΔGᵣ′ for its formation in anaerobic metabolism is less favorable than malonate due to lower energy yield . It is inversely associated with dietary acid load (DAL) and chronic kidney disease (CKD), suggesting a protective metabolic role .
  • Malonate : More thermodynamically stable; a key intermediate in the tricarboxylic acid (TCA) cycle. Competitive inhibition of succinate dehydrogenase disrupts energy production .
  • Oxomalonate : Thermodynamically unfavorable; rarely accumulates in biological systems due to rapid conversion or degradation .

Biochemical Inhibition Mechanisms

Compound Target Enzyme Inhibition Type Kinetic Features
Hydroxymalonate(1−) Malate dehydrogenase Mixed inhibitor (predominantly competitive) Binds to both free enzyme and enzyme-NADH complex; KD = 0.33 µM in presence of NADH .
Malonate Succinate dehydrogenase Competitive Competes with succinate; Ki ≈ 10–100 µM .
Oxomalonate Lactate dehydrogenase Uncompetitive Binds to enzyme-substrate complex; less potent than oxalate .

Mechanistic Insights :

  • Hydroxymalonate(1−) exhibits pH-dependent binding to malate dehydrogenase, favoring protonated enzyme forms at acidic pH .
  • Malonate’s inhibition is strictly competitive, reflecting structural mimicry of succinate .

Metabolic and Clinical Correlations

  • Detected in elite athletes’ metabolomes, linked to xenobiotic metabolism and energy regulation .
  • Malonate : Elevated levels indicate mitochondrial dysfunction or genetic disorders (e.g., malonic aciduria).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxymalonate(1-)
Reactant of Route 2
Hydroxymalonate(1-)

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